molecular formula C9H14ClNS B4558719 (4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride

(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride

Cat. No. B4558719
M. Wt: 203.73 g/mol
InChI Key: CXIFBHSDQOICFT-UHFFFAOYSA-N
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Description

The synthesis and study of heterocyclic compounds like benzothienyl derivatives are significant due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. These compounds, including tetrahydro-1-benzothien-3-ylmethyl derivatives, are of interest due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves ring expansion methods, starting from tetrahydrothieno pyridinylalkanol precursors. For example, hexahydrothieno[3,2-h][1,5]oxazecine and hexahydro[1]benzothieno[3,2-g][1,4]oxazonine derivatives have been prepared via cyanogen bromide-induced ring expansion, showcasing the chemical versatility of benzothienyl derivatives (Bremner et al., 1988).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of related compounds. For instance, the crystal and molecular structure of hexahydro[1]-benzothieno[3,2-g][1,4]oxazonine derivatives have been determined, revealing the arrangement of atoms and the stereochemistry of the molecules (Bremner et al., 1988).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including amide condensation reactions where they can act as catalysts, demonstrating their reactivity and potential as chemical intermediates (Maki et al., 2006).

Physical Properties Analysis

The physical properties such as melting points, and the determination of elemental composition, are crucial for the characterization of these compounds. Techniques like NMR and mass spectrometry are employed to elucidate their structures and confirm their identities (Hulina & Kaplaushenko, 2017).

Chemical Properties Analysis

Their chemical properties, including reactivity towards different reagents and conditions, highlight their potential utility. For instance, the synthesis and reactivity of benzothiazol-2-yl derivatives with metals to form complexes have been explored, illustrating the coordination chemistry and potential applications of these compounds (Alkuubaisi et al., 2016).

Scientific Research Applications

1. Advanced Oxidation Processes for Degradation of Nitrogen-Containing Hazardous Compounds

Advanced oxidation processes (AOPs) have been highlighted as effective in mineralizing nitrogen-containing compounds, which are recalcitrant in nature. These processes could potentially be applied to study or degrade similar nitrogen-containing compounds like "(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride". The review emphasizes the sensitivity of amines to pH and the mechanisms that differ at varying pH levels, suggesting an area for detailed investigation regarding the compound's reactivity and degradation pathways under different environmental conditions (Bhat & Gogate, 2021).

2. Sorbent Applications for Environmental Remediation

Amine-functionalized sorbents have been explored for their efficacy in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The critical analysis provided in the literature points towards the potential of amine-containing compounds for environmental remediation purposes. Given the structural relevance, "(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride" could be explored for similar environmental applications, especially in the development of new sorbent materials that target specific contaminants (Ateia et al., 2019).

3. Biogenic Amines and Their Role in Food Safety

The study of biogenic amines in fish highlighted their significance in food safety and quality determination, focusing on histamine, cadaverine, and putrescine. These compounds' interactions and their impact on food toxicity and spoilage provide a framework for investigating other amines' effects in biological systems or food products. This perspective might be relevant for assessing "(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride" in terms of its potential biogenic activity or toxicity (Bulushi et al., 2009).

4. Carcinogenic Potential of Aromatic Amines

Research on aromatic amines and their link to cancer provides critical insights into the mechanisms through which these compounds might contribute to carcinogenic processes. Considering the structural properties of "(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride," investigating its potential carcinogenic effects or interactions with biomolecules could be an essential area of study, especially in occupational health and safety (Vineis & Pirastu, 1997).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h6H,1-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIFBHSDQOICFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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